REACTION_CXSMILES
|
N[CH:2]([CH2:6][CH2:7][C:8]([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:9])[C:3]([OH:5])=[O:4].[Br-:18].[K+].C(OC(CCC=O)C(O)=O)C1C=CC=CC=1>Br>[CH2:11]([O:10][C:8](=[O:9])[CH2:7][CH2:6][CH:2]([Br:18])[C:3]([OH:5])=[O:4])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
(benzyl-oxy)-5-oxopentanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(C(=O)O)CCC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stream of nitrogen was bubbled through the solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture was chilled to −10° C. by means of a cold bath
|
Type
|
ADDITION
|
Details
|
Sodium nitrite, 6.98 g (0.10 mole) was added in portions over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction from −13° C. to −10° C
|
Type
|
STIRRING
|
Details
|
After 6 hours stirring at −10° C.
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl ether, 4×100 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting solution dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the drying agent
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by flash chromatography, chloroform-hexanes
|
Type
|
CUSTOM
|
Details
|
to give a clear and colorless oil
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CCC(C(=O)O)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |